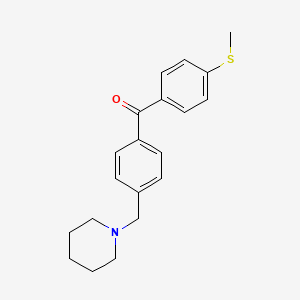![molecular formula C15H19N3O B1324895 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-36-6](/img/structure/B1324895.png)
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine” is a compound with the molecular formula C15H19N3O . It has a molecular weight of 257.33 g/mol . The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C15H19N3O/c1-19-15-4-2-12 (3-5-15)13-10-17-18 (11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 . The Canonical SMILES string is COC1=CC=C (C=C1)C2=CN (N=C2)C3CCNCC3 . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 39.1 Ų . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . This value gives an idea about the compound’s solubility in water and lipids, which is crucial for its absorption and distribution within the body. The compound has a rotatable bond count of 3 , which can influence its bioavailability.Applications De Recherche Scientifique
1. Medical Imaging Applications
- Positron Emission Tomography (PET) Radiotracers : Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) have been synthesized and evaluated as potential PET radiotracers for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
- Cerebral Cannabinoid Receptor Imaging : Derivatives such as 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide have shown promise as ligands for PET imaging of CB1 receptors, offering better binding affinity and lower lipophilicity than existing compounds (Fan et al., 2006).
2. Pharmacological Applications
- Anticholinesterase Agents : Studies have synthesized and evaluated pyrazoline derivatives as new anticholinesterase agents, which are important for treating neurodegenerative disorders. Piperidine derivatives, in particular, showed effectiveness against cholinesterases (Altıntop, 2020).
- Anticonvulsant Properties : Derivatives like 1-(4-Methoxyphenyl)-5-{2-[4-(4-Methoxyphenyl)Piperazine-1-Yl]-2-Oxoethyl}-1,5-Dihydro-4H-Pyrazolo[3,4-D]Pyridine-4-One have been investigated for their potent anticonvulsant activity and sedative effects, along with their potential impact on depression and anxiety (Shtrygol et al., 2016).
3. Synthesis and Chemical Applications
- Key Intermediates in Drug Synthesis : Compounds like 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, have been developed for large-scale production, showcasing the utility of these derivatives in pharmaceutical manufacturing (Fussell et al., 2012).
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYNXHHAADRRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231883 |
Source


|
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine | |
CAS RN |
902836-36-6 |
Source


|
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)
![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)








